Schizandrin
Overview
Description
Schizandrin is one of the primary active compounds found in the traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases .
Synthesis Analysis
Schizandrin is a natural compound extracted from the medicinal parts of Schisandra chinensis, primarily encompassing lignans, volatile oils, triterpenes, polysaccharides, among others . The bioavailability of schizandrin is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .Molecular Structure Analysis
Schizandrin is a tannin with the IUPAC name: 3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo [10.4.0.02,7]hexadeca-1 (16),2,4,6,12,14-hexaen-9-ol .Chemical Reactions Analysis
Schizandrin exhibits various pharmacological effects, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It’s effectiveness across various liver diseases is well-documented .Physical And Chemical Properties Analysis
Schizandrin is a tannin with a molecular weight of 432.5 . It’s a bioactive chemical compound found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis .Scientific Research Applications
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Anti-inflammatory Effects
- Application Summary : Schizandrin has been found to have anti-inflammatory effects .
- Method of Application : This is achieved by inhibiting the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway .
- Results : The result is a reduction in the production of inflammatory factors and abnormal apoptosis .
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Treatment of Various Diseases
- Application Summary : In China and Japan, Schisandra fruit, which contains Schizandrin, is used to treat liver toxicity, asthma, and diabetes, and as a sedative and tonic .
- Method of Application : The method of application varies depending on the disease being treated. For example, it may be consumed orally or applied topically .
- Results : The results also vary depending on the disease, but generally, Schizandrin has been found to be effective in treating these conditions .
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Cardioprotective Potential
- Application Summary : Schizandrin and other bioactive lignans found in S. chinensis berries have been found to have cardioprotective potential .
- Method of Application : More research is needed to determine the specific methods of application .
- Results : While the results are promising, more research is needed to fully understand the cardioprotective potential of Schizandrin .
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Sedative and Hypnotic Effects
- Application Summary : Schizandrin exhibits sedative and hypnotic properties .
- Method of Application : These effects are typically observed when Schizandrin is administered in certain doses .
- Results : The sedative and hypnotic effects of Schizandrin can help in the management of sleep disorders and anxiety .
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Anti-aging Effects
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Immunomodulatory Properties
Future Directions
Future investigations into schizandrin should prioritize understanding the molecular mechanisms underlying its pharmacological effects, clarification of metabolites and their respective ratios, bridging the gaps in clinical research, and development of new therapeutic strategies in cancer management .
properties
IUPAC Name |
3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOAORQXAOVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995843 | |
Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Schizandrin | |
CAS RN |
7432-28-2 | |
Record name | Schisandrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7432-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Schizandrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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